molecular formula C22H21N3O4S B2963911 ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536707-01-4

ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

Cat. No.: B2963911
CAS No.: 536707-01-4
M. Wt: 423.49
InChI Key: GQPJWJZMQMDYOB-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to the target’s function . This can lead to a variety of downstream effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction .

Pharmacokinetics

These properties can have a significant impact on the bioavailability of the compound, affecting how much of the compound is able to reach its target and exert its effects .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have a variety of potential effects at the molecular and cellular level .

Action Environment

Such factors can play a significant role in the effectiveness of a compound, affecting everything from its stability and solubility to its ability to reach its target and exert its effects .

Biochemical Analysis

Biochemical Properties

Ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances. Additionally, it may bind to specific receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This compound also impacts gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it influences cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in metabolic pathways. Additionally, the compound can modulate gene expression by interacting with DNA-binding proteins and transcription factors, resulting in altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cellular membranes. This distribution affects its localization and accumulation within different cellular compartments, influencing its biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its activity, depending on the cellular context. Understanding its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-4-29-21(27)13(2)30-22-24-18-16-10-5-6-11-17(16)23-19(18)20(26)25(22)14-8-7-9-15(12-14)28-3/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPJWJZMQMDYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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